2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid

Description

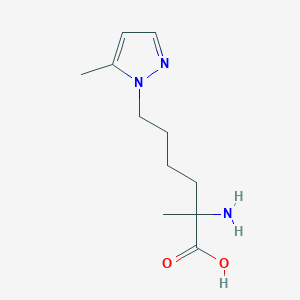

2-Amino-2-methyl-6-(5-methyl-1H-pyrazol-1-yl)hexanoic acid is a synthetic amino acid derivative featuring a pyrazole ring substituted at the 5-position with a methyl group, attached to a hexanoic acid backbone. The molecule combines a branched amino acid structure (2-amino-2-methyl) with a heterocyclic pyrazole moiety, making it structurally unique.

Notably, this compound is listed as discontinued in commercial catalogs (CymitQuimica), which may reflect challenges in synthesis, stability, or niche applicability .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-amino-2-methyl-6-(5-methylpyrazol-1-yl)hexanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-4-3-6-11(2,12)10(15)16/h5,7H,3-4,6,8,12H2,1-2H3,(H,15,16) |

InChI Key |

PXZKBYFQNQCAPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CCCCC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by amination and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to simplify the molecule or alter its reactivity.

Substitution: Commonly involves replacing one functional group with another, often using halogenation or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Pyrazole-Substituted Amino Acids

(a) 2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic Acid

- Key Difference : The methyl group on the pyrazole ring is at position 3 instead of 4.

- Impact : Positional isomerism can alter hydrogen-bonding patterns and steric interactions. For example, the 5-methyl substitution may enhance hydrophobic interactions in binding pockets, while the 3-methyl group could affect the pyrazole’s electronic properties (e.g., dipole moment). Such differences influence solubility, reactivity, and biological activity .

(b) General Pyrazole-Containing Compounds

- Pyrazole rings are known for their role in supramolecular chemistry due to their ability to form hydrogen bonds. This property is critical in crystal engineering and drug design .

- Unlike simpler pyrazole derivatives (e.g., 5-methyl-1H-pyrazole), the hexanoic acid backbone in the target compound introduces conformational flexibility and anionic character (via the carboxylic acid group), enabling diverse interactions with proteins or enzymes.

Functional Group Comparisons: Carboxylic Acids and Esters

(a) Hexanoic Acid and Derivatives

- Hexanoic Acid (C6:0): A straight-chain carboxylic acid found in microbial metabolism (e.g., vanilla, cheese) and atmospheric processes. It contributes to sour flavors in foods and participates in oxidation reactions with hydroxyl radicals .

- Ethyl Hexanoate: An ester derivative with fruity aroma applications. Unlike the target compound, it lacks amino and pyrazole groups, making it more volatile and lipophilic—properties exploited in flavor and fragrance industries .

| Property | 2-Amino-2-methyl-6-(5-methyl-1H-pyrazol-1-yl)hexanoic Acid | Hexanoic Acid | Ethyl Hexanoate |

|---|---|---|---|

| Functional Groups | Amino, carboxylic acid, pyrazole | Carboxylic acid | Ester |

| Solubility | Likely polar (due to amino and carboxylic acid) | Polar in water | Lipophilic |

| Applications | Biochemical research (hypothetical) | Food flavor, atmospheric chemistry | Flavoring agent |

| Reactivity | Hydrogen bonding, ionic interactions | Acid-base reactions | Hydrolysis, esterification |

(b) Butanoic Acid and 3-Methylbutanoic Acid

- Butanoic Acid (C4:0): A short-chain fatty acid with a rancid odor, produced by microbial fermentation (e.g., Bacillus spp. in vanilla curing). It is used as a flavor additive .

- 3-Methylbutanoic Acid: A branched isomer contributing to cheese flavors. Its branched structure reduces solubility compared to linear analogs, similar to the 2-methyl substitution in the target compound .

Biological Activity

2-Amino-2-methyl-6-(5-methyl-1H-pyrazol-1-yl)hexanoic acid, often referred to as a derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to amino acids and pyrazole derivatives, which are known for various pharmacological properties. This article delves into its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a hexanoic acid backbone with an amino group and a pyrazole moiety, which may contribute to its biological functions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antioxidant properties

- Anti-inflammatory effects

- Neuroprotective effects

- Potential anticancer activity

Antioxidant Activity

A study indicated that derivatives of pyrazole can exhibit significant antioxidant activity by scavenging free radicals, which may help in reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for reducing inflammation in chronic diseases.

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives have been documented in several studies. These compounds may protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Study on Antioxidant Activity : A comparative study on various pyrazole derivatives demonstrated that this compound showed a notable reduction in lipid peroxidation levels in neuronal cell cultures, indicating strong antioxidant capabilities .

- Anti-inflammatory Mechanism : In a recent investigation, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant decrease in the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

- Neuroprotection Study : A study assessing the neuroprotective effects found that treatment with this compound resulted in improved survival rates of neurons exposed to neurotoxic agents. The mechanism was suggested to involve modulation of apoptotic pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.